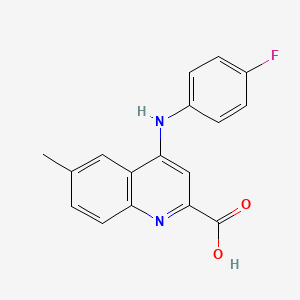![molecular formula C21H17ClFN3OS B14996807 3-benzyl-8-(2-chloro-6-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996807.png)
3-benzyl-8-(2-chloro-6-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridothiadiazine core, which is a fused ring system combining pyridine and thiadiazine rings. The presence of various substituents, such as benzyl, chloro, and fluoro groups, adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The benzyl, chloro, and fluoro groups are introduced through various substitution reactions, often using reagents like benzyl chloride, chlorinating agents, and fluorinating agents.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents or the core structure of the compound.
Applications De Recherche Scientifique
3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may target bacterial enzymes or cell membranes, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be compared with other similar compounds, such as:
Pyridothiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-Substituted Compounds: Compounds with benzyl groups often exhibit similar reactivity and biological activities, but the presence of additional substituents like chloro and fluoro groups can enhance or modify these properties.
Fluorinated Compounds: Fluorine-containing compounds are known for their unique chemical properties, such as increased stability and lipophilicity, which can influence their biological activities.
The uniqueness of 3-BENZYL-8-(2-CHLORO-6-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17ClFN3OS |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
3-benzyl-8-(2-chloro-6-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H17ClFN3OS/c22-17-7-4-8-18(23)20(17)15-9-19(27)26-12-25(11-14-5-2-1-3-6-14)13-28-21(26)16(15)10-24/h1-8,15H,9,11-13H2 |
Clé InChI |
LJKDEHWKMOZLAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=C(C=CC=C4Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14996725.png)
![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14996742.png)

![Butyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14996762.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996769.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996777.png)
![6-chloro-2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996784.png)
![7-[(4-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14996790.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14996797.png)
![1,3-dimethyl-5-[4-(propan-2-yloxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14996804.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14996806.png)
![2-[(4-methoxyphenoxy)methyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14996810.png)
![3-(3-chlorophenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996817.png)
